molecular formula C7H6FIO B6230651 2-fluoro-1-iodo-3-methoxybenzene CAS No. 1080673-30-8

2-fluoro-1-iodo-3-methoxybenzene

Cat. No. B6230651
CAS RN: 1080673-30-8
M. Wt: 252
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-1-iodo-3-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of “2-fluoro-1-iodo-3-methoxybenzene” and similar compounds can be achieved through nucleophilic aromatic substitution with sodium methoxide . This reaction provides good to excellent yields of desired methoxylated products . Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yielded methoxylated derivatives .


Molecular Structure Analysis

The molecular structure of “2-fluoro-1-iodo-3-methoxybenzene” consists of a benzene ring with fluorine, iodine, and methoxy functional groups attached to it . The exact mass of the molecule is 251.94474 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-fluoro-1-iodo-3-methoxybenzene” are typically electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-1-iodo-3-methoxybenzene” include a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

1. Conformational Analysis

  • Conformation of α,α,α-Trifluoroanisoles : The proton and fluorine NMR spectra of samples containing compounds similar to 2-fluoro-1-iodo-3-methoxybenzene were studied. These studies help understand the molecular conformation and rotational potential about bonds in such molecules (Barnes et al., 1989).

2. Chemical Synthesis and Reactions

  • Copper(I)-Catalyzed Arylation of Amines : Research indicates that compounds like 2-fluoro-1-iodo-3-methoxybenzene can be involved in copper(I)-catalyzed arylation reactions, showcasing their potential in synthetic organic chemistry (Averin et al., 2017).

3. Molecular Ordering in Liquid Crystals

  • Ordering of Smectogens in Liquid Crystals : Studies on molecular ordering of smectogenic compounds provide insights into the behavior of liquid crystals under various conditions. This research can be extrapolated to understanding similar compounds like 2-fluoro-1-iodo-3-methoxybenzene (Ojha, 2005).

4. Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand molecular interactions and stability. Such studies provide a foundation for understanding the crystallography of 2-fluoro-1-iodo-3-methoxybenzene (Saeed et al., 2009).

5. Reaction Mechanisms and Ion Formation

  • Formation of Unusual Ions : Research into the reaction mechanisms of similar compounds has led to the discovery of novel ions and provides insights into the chemical reactivity of 2-fluoro-1-iodo-3-methoxybenzene (Dahlke & Kass, 1992).

6. Photophysical Properties

  • Fluorogenic Aldehydes in Aldol Reactions : The study of fluorogenic aldehydes in monitoring aldol reactions offers information on the photophysical properties of related fluorinated compounds (Guo & Tanaka, 2009).

Mechanism of Action

The mechanism of action for the reactions involving “2-fluoro-1-iodo-3-methoxybenzene” is based on the principles of electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the final product .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “2-fluoro-1-iodo-3-methoxybenzene”. It is recommended to avoid dust formation and breathing in the vapors . It may cause respiratory tract irritation and a burning sensation in the chest .

Future Directions

The synthesis of “2-fluoro-1-iodo-3-methoxybenzene” and similar compounds is of interest in the field of organic chemistry, particularly in the synthesis of polychlorinated biphenyls (PCBs) derivatives . Future research may focus on optimizing the synthesis process and exploring the potential applications of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-iodo-3-methoxybenzene involves the introduction of a fluorine atom and an iodine atom onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "fluorine gas", "iodine", "catalyst (e.g. copper(I) iodide)" ], "Reaction": [ "Bromination of 3-methoxybenzene using bromine and a catalyst (e.g. iron(III) bromide) to form 2-bromo-3-methoxybenzene", "Substitution of the bromine atom with a fluorine atom using fluorine gas and a catalyst (e.g. silver(I) fluoride) to form 2-fluoro-3-methoxybenzene", "Iodination of 2-fluoro-3-methoxybenzene using iodine and a catalyst (e.g. copper(I) iodide) to form 2-fluoro-1-iodo-3-methoxybenzene" ] }

CAS RN

1080673-30-8

Product Name

2-fluoro-1-iodo-3-methoxybenzene

Molecular Formula

C7H6FIO

Molecular Weight

252

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.